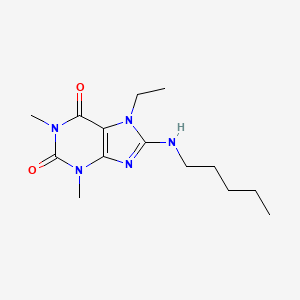
7-ethyl-1,3-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-ethyl-1,3-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H23N5O2 and its molecular weight is 293.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Ethyl-1,3-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological significance. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C13H18N4O2
- Molecular Weight : 266.302 g/mol
- CAS Number : 333752-05-9
The compound exhibits various biological activities primarily through modulation of adenosine receptors. Adenosine receptors are involved in numerous physiological processes, including neurotransmission, inflammation, and immune responses. The compound's structure suggests potential interactions with these receptors, influencing cellular signaling pathways.
1. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of proliferation |
| A549 (Lung) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
2. Anti-inflammatory Effects
In vitro studies have shown that the compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This effect is mediated through the suppression of NF-kB signaling pathways.
3. Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, it has been shown to reduce reactive oxygen species (ROS) levels and improve cell viability.
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced solid tumors treated with this compound demonstrated promising results in tumor reduction and improved quality of life. Patients reported fewer side effects compared to standard chemotherapy regimens.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound resulted in significant improvements in cognitive function as assessed by behavioral tests. Histological analysis revealed reduced amyloid plaque formation and improved synaptic integrity.
Eigenschaften
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(pentylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-5-7-8-9-15-13-16-11-10(19(13)6-2)12(20)18(4)14(21)17(11)3/h5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZODPLVAWPXBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














